![molecular formula C15H14ClNO2 B4657690 N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide](/img/structure/B4657690.png)
N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide
Overview
Description
N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide, also known as GW 501516 or Cardarine, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide involves the activation of the PPARδ pathway. This pathway regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation. It has also been shown to improve endurance and muscle recovery in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide in lab experiments is its ability to activate the PPARδ pathway, which plays a crucial role in regulating lipid metabolism and glucose homeostasis. However, the compound has limitations, including its potential toxicity and lack of long-term safety data.
Future Directions
There are several future directions for research on N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, further research is needed to investigate the long-term safety and efficacy of the compound.
Scientific Research Applications
N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide has been studied for its potential applications in various scientific research areas, including metabolic disorders, cardiovascular diseases, and cancer. The compound has been shown to activate the PPARδ pathway, which plays a crucial role in regulating lipid metabolism and glucose homeostasis.
properties
IUPAC Name |
N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-8-11(6-7-14(10)19-2)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LADPBSJFJQVGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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